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Compound of Interest

Compound Name: 5-Amino-2-methoxyphenol

Cat. No.: B156534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Amino-2-
methoxyphenol (CAS No: 1687-53-2), a compound of interest in pharmaceutical and chemical

research. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, outlines experimental protocols for acquiring such data, and

presents a logical workflow for spectral analysis.

Core Spectral Data
The following sections summarize the available spectral data for 5-Amino-2-methoxyphenol.
While publicly accessible databases confirm the existence of ¹H NMR, ¹³C NMR, IR, and MS

spectra, complete quantitative peak lists are not consistently available. The data presented

here is a compilation of available information.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 5-
Amino-2-methoxyphenol, both ¹H and ¹³C NMR data have been reported.[1][3]

¹H NMR Data

A proton NMR spectrum for 5-Amino-2-methoxyphenol has been recorded on a Varian CFT-

20 instrument.[1] A detailed, publicly available peak list with chemical shifts, multiplicities, and

coupling constants is not readily accessible. However, based on the structure, the following

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b156534?utm_src=pdf-interest
https://www.benchchem.com/product/b156534?utm_src=pdf-body
https://www.benchchem.com/product/b156534?utm_src=pdf-body
https://www.benchchem.com/product/b156534?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Amino-2-methoxyphenol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1687532&Mask=200
https://www.chemicalbook.com/SpectrumEN_1687-53-2_13CNMR.htm
https://www.benchchem.com/product/b156534?utm_src=pdf-body
https://www.benchchem.com/product/b156534?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Amino-2-methoxyphenol
https://www.chemicalbook.com/SpectrumEN_1687-53-2_13CNMR.htm
https://www.benchchem.com/product/b156534?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Amino-2-methoxyphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


proton environments are expected: three distinct aromatic protons, an amine group (NH₂), a

hydroxyl group (OH), and a methoxy group (OCH₃). The chemical shifts of the amine and

hydroxyl protons can be broad and may vary depending on the solvent and concentration.

¹³C NMR Data

The existence of a ¹³C NMR spectrum for 5-Amino-2-methoxyphenol has been confirmed.[1]

[3] A comprehensive, tabulated list of chemical shifts is not available in the public domain

search results. The spectrum would be expected to show seven distinct carbon signals

corresponding to the seven carbon atoms in the molecule. Typical chemical shift ranges for

aromatic carbons are between 110-160 ppm, while the methoxy carbon would appear further

upfield.[4][5]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Spectra for 5-Amino-2-methoxyphenol are available through various techniques, including

gas-phase IR, Fourier-transform infrared (FTIR) spectroscopy using a potassium bromide (KBr)

wafer, and Attenuated Total Reflectance (ATR)-FTIR.[1][6]

Key IR Absorption Bands

While a complete peak list is not provided in the search results, the characteristic absorption

bands for the functional groups in 5-Amino-2-methoxyphenol are expected in the following

regions:
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Wavenumber Range (cm⁻¹) Functional Group Assignment

3500-3300 N-H stretching (amine)

3400-3200 O-H stretching (phenol)

3100-3000 C-H stretching (aromatic)

2950-2850 C-H stretching (methyl)

1620-1580 N-H bending (amine)

1600-1450 C=C stretching (aromatic ring)

1260-1200 C-O stretching (aryl ether)

1180-1130 C-O stretching (phenol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Data is available from Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass

Spectrometry (MS-MS).[1]

Mass Spectrum Data (Electron Ionization)

An electron ionization (EI) mass spectrum is available from the NIST WebBook.[2] The

molecular ion peak [M]⁺ would be expected at an m/z of 139, corresponding to the molecular

weight of the compound.

m/z Relative Intensity Assignment

139 Major Molecular Ion [M]⁺

124 Major [M-CH₃]⁺

123 Minor [M-H-CH₃]⁺

107.9 Minor Fragment

79.9 Minor Fragment
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Note: Relative intensities are not specified in the available data and are generalized here.

Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for 5-Amino-2-
methoxyphenol.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve approximately 5-10 mg of 5-Amino-2-methoxyphenol in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent

is critical to avoid exchange of the labile amine and hydroxyl protons with the solvent.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Reference: TMS at 0.00 ppm or the solvent peak.

FTIR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:

Thoroughly grind 1-2 mg of 5-Amino-2-methoxyphenol with approximately 100-200 mg

of dry, spectroscopic grade KBr powder using an agate mortar and pestle.

Transfer the mixture to a pellet-pressing die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum should be reported in terms of transmittance or absorbance.

Mass Spectrometry Protocol (GC-MS with Derivatization)
Due to the polar nature of the amino and hydroxyl groups, derivatization is often employed to

improve the volatility and chromatographic performance of aminophenols for GC-MS analysis.

[7]

Derivatization (Silylation):

To a dried sample of 5-Amino-2-methoxyphenol, add a silylating agent such as N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a

suitable solvent like pyridine or acetonitrile.[8]
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Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

GC-MS Parameters:

Gas Chromatograph:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250°C.

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at

10°C/minute to 280°C and hold for 5 minutes.[7]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 450.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for obtaining and analyzing the spectral

data of a chemical compound like 5-Amino-2-methoxyphenol.
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Workflow for Spectroscopic Analysis of 5-Amino-2-methoxyphenol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-Amino-2-methoxyphenol | C7H9NO2 | CID 74314 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 5-Amino-2-methoxyphenol [webbook.nist.gov]

3. 5-Amino-2-methoxyphenol(1687-53-2) 13C NMR spectrum [chemicalbook.com]

4. chem.libretexts.org [chem.libretexts.org]

5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

6. 5-Amino-2-methoxyphenol [webbook.nist.gov]

7. benchchem.com [benchchem.com]

8. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Spectral Data Analysis of 5-Amino-2-methoxyphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156534#spectral-data-for-5-amino-2-methoxyphenol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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